molecular formula C7H8BrNO2 B13682285 Methyl 5-bromo-2-methyl-1H-pyrrole-3-carboxylate

Methyl 5-bromo-2-methyl-1H-pyrrole-3-carboxylate

Cat. No.: B13682285
M. Wt: 218.05 g/mol
InChI Key: MIQQUGLUQKIGSX-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-methyl-1H-pyrrole-3-carboxylate is a chemical compound with the molecular formula C7H8BrNO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-2-methyl-1H-pyrrole-3-carboxylate typically involves the bromination of 2-methyl-1H-pyrrole-3-carboxylate. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reactivity of the bromine and prevent over-bromination.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The pyrrole ring can be oxidized or reduced under specific conditions, leading to different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with an amine can yield an amino-pyrrole derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 5-bromo-2-methyl-1H-pyrrole-3-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a precursor for drugs targeting neurological and inflammatory conditions.

    Material Science: It is explored for its potential in creating novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-methyl-1H-pyrrole-3-carboxylate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-bromo-1H-pyrrole-2-carboxylate: Similar structure but different substitution pattern.

    2-Methyl-1H-pyrrole-3-carboxylate: Lacks the bromine atom, leading to different reactivity.

    5-Bromo-2-methyl-1H-pyrrole: Similar but lacks the carboxylate group.

Uniqueness

Methyl 5-bromo-2-methyl-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This makes it valuable for targeted synthesis and specialized applications in various fields.

Properties

Molecular Formula

C7H8BrNO2

Molecular Weight

218.05 g/mol

IUPAC Name

methyl 5-bromo-2-methyl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C7H8BrNO2/c1-4-5(7(10)11-2)3-6(8)9-4/h3,9H,1-2H3

InChI Key

MIQQUGLUQKIGSX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(N1)Br)C(=O)OC

Origin of Product

United States

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